molecular formula C12H10FNO3 B14864209 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid

3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid

Cat. No.: B14864209
M. Wt: 235.21 g/mol
InChI Key: GHYVWGBPBSIKOY-UHFFFAOYSA-N
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Description

3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid is a chemical compound with the molecular formula C12H10FNO3 It is known for its unique structure, which includes a fluorophenyl group attached to an isoxazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid typically involves the formation of the isoxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo a series of reactions, including cyclization and substitution, to form the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds.

Scientific Research Applications

3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist for PPARα, PPARγ, and PPARδ, which are nuclear receptors involved in regulating gene expression. By binding to these receptors, the compound can modulate various metabolic pathways, influencing processes such as lipid metabolism and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)isoxazol-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-(5-(4-Methylphenyl)isoxazol-3-yl)propanoic acid: Contains a methyl group instead of fluorine.

    3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid: Features a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]propanoic acid

InChI

InChI=1S/C12H10FNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)

InChI Key

GHYVWGBPBSIKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)F

Origin of Product

United States

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